Fluoroethylcholine tosylate

Radiopharmacy logistics PET tracer half-life ¹⁸F vs ¹¹C

Fluoroethylcholine tosylate (FECh tosylate; CAS 479407-07-3; MW 307.38; formula C₆H₁₅FNO·C₇H₇O₃S) is the non-radioactive ¹⁹F reference standard and the tosylate salt of the ¹⁸F-PET tracer fluoroethylcholine. The compound belongs to the radiolabeled choline analog class, which targets upregulated choline kinase activity and membrane phospholipid synthesis in malignant cells.

Molecular Formula C13H22FNO4S
Molecular Weight 307.38 g/mol
CAS No. 479407-07-3
Cat. No. B12771368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroethylcholine tosylate
CAS479407-07-3
Molecular FormulaC13H22FNO4S
Molecular Weight307.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(CCO)CCF
InChIInChI=1S/C7H8O3S.C6H15FNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,4-3-7)5-6-9/h2-5H,1H3,(H,8,9,10);9H,3-6H2,1-2H3/q;+1/p-1
InChIKeyNRGASHBZQVBHTN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoroethylcholine Tosylate (CAS 479407-07-3): A Critical 18F-PET Precursor for Prostate Cancer Imaging & Radiopharmaceutical Procurement


Fluoroethylcholine tosylate (FECh tosylate; CAS 479407-07-3; MW 307.38; formula C₆H₁₅FNO·C₇H₇O₃S) is the non-radioactive ¹⁹F reference standard and the tosylate salt of the ¹⁸F-PET tracer fluoroethylcholine . The compound belongs to the radiolabeled choline analog class, which targets upregulated choline kinase activity and membrane phospholipid synthesis in malignant cells [1]. Its primary role is twofold: it serves as the authenticated reference standard for identity, purity, and quantitative analysis of ¹⁸F-FECh radiopharmaceutical preparations, and its tosylate counterion directly mirrors the critical 2-¹⁸F-fluoroethyl tosylate (¹⁸F-FETos) intermediate used in the dominant two-step radiosynthetic route [1]. This dual identity distinguishes it from other choline-class reference materials that do not recapitulate the same synthetic intermediate chemistry.

Why Fluoroethylcholine Tosylate Cannot Be Substituted by Other Choline-Class Reference Standards in ¹⁸F-FECh Procurement


Generic substitution among radiolabeled choline reference standards fails because the analytical identity, chromatographic retention, and mass spectrometric signature of the reference material must exactly match the radiosynthetic intermediate chemistry of the tracer it purports to qualify. ¹⁸F-FECh is produced via the ¹⁸F-fluoroethyl tosylate intermediate, not via ¹⁸F-fluorobromomethane (used for ¹⁸F-fluoromethylcholine, FCH) or direct ¹¹C-methylation (used for ¹¹C-choline) [1]. Consequently, a reference standard based on a different alkyl chain length (methyl vs. ethyl), counterion (bromide vs. tosylate), or isotopic composition would fail to validate radiochemical purity by HPLC co-elution, leading to regulatory non-compliance in radiopharmaceutical quality control (QC) release testing . Furthermore, the documented differences in biodistribution—particularly the early urinary excretion of ¹⁸F-FECh that demands specific acquisition protocol adjustments—mean that QC systems and imaging protocols validated for one choline tracer are not transferable to another without revalidation [2].

Fluoroethylcholine Tosylate: Quantified Differentiation Evidence for Scientific Selection and Procurement


Half-Life Advantage of the ¹⁸F-FECh System Over ¹¹C-Choline: Quantitative Logistics Differentiation

The most decisive procurement-level differentiation of the ¹⁸F-FECh system—and by extension its tosylate precursor and reference standard—is the physical half-life of the ¹⁸F radionuclide (t₁/₂ = 109.7 min) versus ¹¹C (t₁/₂ = 20.38 min). This ~5.4-fold longer half-life enables centralized cyclotron production with off-site distribution to satellite PET centers, a logistical model that is infeasible for ¹¹C-choline, which must be produced and injected on-site within approximately 2 half-lives (~40 min) [1]. The ¹⁸F-FECh tosylate reference standard is the analytical cornerstone enabling QC release of these distributed ¹⁸F-FECh batches .

Radiopharmacy logistics PET tracer half-life ¹⁸F vs ¹¹C Centralized production Satellite distribution

Radiochemical Yield Enhancement: Tosylate Intermediate vs. Bromofluoroethane Intermediate in ¹⁸F-FECh Synthesis

In the production of ¹⁸F-FECh, the ¹⁸F-fluoroethyl tosylate (¹⁸F-FETos) intermediate—chemically identical to the counterion of FECh tosylate—enables substantially higher radiochemical yields compared to the 1-bromo-2-¹⁸F-fluoroethane (¹⁸F-BFE) intermediate. Under alkali iodide-catalyzed conditions, the radiochemical yield using ¹⁸F-FETos reached approximately 80%, compared to only 13% with ¹⁸F-BFE under non-catalyzed conditions, a >6-fold improvement [1]. This yield advantage translates directly to higher batch activity and reduced precursor cost per patient dose.

Radiochemical yield ¹⁸F-fluoroethylation Tosylate leaving group Automated synthesis GMP production

Image Spatial Resolution: ¹⁸F-FECh vs. ¹¹C-Choline in Same-Patient PET Imaging of Prostate Cancer

In a direct same-patient clinical comparison, static PET imaging with ¹⁸F-FECh and ¹¹C-choline showed no difference in absolute tumor uptake in prostate cancer. However, ¹⁸F-FECh images exhibited 'slightly higher spatial resolution' attributable to the shorter positron range of ¹⁸F (maximum positron energy Eβ⁺max = 0.633 MeV) compared to ¹¹C (Eβ⁺max = 0.960 MeV) [1]. This intrinsic physical advantage of the ¹⁸F label—and thus of the FECh tosylate reference standard that underpins the tracer's identity—results in sharper lesion delineation without any compromise in tumor uptake intensity.

Spatial resolution Positron range ¹⁸F vs ¹¹C Prostate cancer PET Image quality

Diagnostic Sensitivity and Accuracy of ¹⁸F-FECH PET/CT vs. ¹⁸F-FDG PET/CT in Primary Prostate Cancer

In a head-to-head clinical study of 30 pathologically confirmed prostate cancer patients who underwent both ¹⁸F-FECH and ¹⁸F-FDG PET/CT, ¹⁸F-FECH demonstrated markedly superior diagnostic performance. Sensitivity was 87.9% (29/33 lesions) for ¹⁸F-FECH versus 36.4% (12/33) for ¹⁸F-FDG, and accuracy was 82.9% (34/41) versus 36.6% (15/41) respectively (χ² = 8.1 and 11.1, both P < 0.05) [1]. Additionally, the SUVmax in prostate cancer lesions (6.0 ± 2.2) was significantly higher than in benign prostatic lesions (2.6 ± 1.3; t = 2.9, P < 0.05), providing a quantitative basis for lesion characterization [1].

Sensitivity Accuracy Prostate cancer diagnosis ¹⁸F-FECH vs ¹⁸F-FDG SUVmax

Performance Benchmarking of ¹⁸F-FECH vs. ⁶⁸Ga-PSMA PET/CT in Recurrent Prostate Cancer Prior to Salvage Lymphadenectomy

A comparative study in patients with recurrent prostate cancer undergoing salvage lymphadenectomy evaluated per-lesion diagnostic performance of ¹⁸F-FECH PET/CT (n = 38 patients, 378 lesions) versus ⁶⁸Ga-PSMA PET/CT (n = 28 patients, 308 lesions) against postsurgical histology [1]. For ¹⁸F-FECH, sensitivity was 71.2% (95% CI: 64.5–79.6%), specificity was 86.9% (82.3–90.6%), and accuracy was 82.5% (78.3–86.8%). For ⁶⁸Ga-PSMA, sensitivity was 86.9% (75.8–94.2%), specificity was 93.1% (89.2–95.9%), and accuracy was 91.9% (88.7–95.1%). While ⁶⁸Ga-PSMA shows a statistically significant advantage, ¹⁸F-FECH retains near-competitive accuracy (82.5% vs. 91.9%) and remains a relevant option in settings where ⁶⁸Ga-PSMA is unavailable or not reimbursed [1].

Recurrent prostate cancer Salvage lymphadenectomy ⁶⁸Ga-PSMA Lesion-level accuracy Sensitivity

Early Urinary Excretion as a Protocol-Dictating Differentiator: ¹⁸F-FECh vs. ¹⁸F-FCH vs. ¹¹C-Choline

A systematic literature comparison of the three choline PET variants identified early urinary excretion as a defining characteristic of ¹⁸F-FECh that qualitatively differentiates it from both ¹¹C-choline (minimal urinary excretion) and ¹⁸F-fluoromethylcholine (¹⁸F-FCH; intermediate urinary excretion) [1]. The ¹⁸F-FECh dynamic PET study showed urinary radioactivity becoming prominent within 5 minutes post-injection, compared to the blood level that decreased to near-background within 1 minute and tumor uptake that plateaued at ~1.5 minutes [2]. This rapid renal clearance necessitates specific acquisition protocol modifications—including early post-injection imaging, bladder irrigation, or intravenous furosemide administration—that are not required to the same extent for ¹⁸F-FCH or ¹¹C-choline [1].

Biodistribution Urinary excretion Acquisition protocol Pelvic imaging Bladder activity

Optimal Procurement and Application Scenarios for Fluoroethylcholine Tosylate Based on Quantitative Evidence


Regional Radiopharmacy QC Release Testing of ¹⁸F-FECh Batches for Multi-Center Distribution

In a centralized cyclotron facility distributing ¹⁸F-FECh to satellite PET centers, the FECh tosylate reference standard is required for every batch release. The 5.4-fold longer ¹⁸F half-life (109.7 min) over ¹¹C (20.38 min) [1] makes this distribution model possible, and the tosylate reference standard ensures that HPLC retention time, radiochemical purity (threshold >95% [2]), and specific activity can be validated against an authenticated non-radioactive standard that is chemically identical to the radiosynthetic intermediate . Substitution with an FCH or choline chloride reference standard would invalidate the QC release because of different chromatographic retention characteristics.

GMP-Compliant Automated ¹⁸F-FECh Production Using Tosylate-Based Radiochemistry

Radiopharmacies selecting the ¹⁸F-FETos-based route for automated synthesis benefit from a radiochemical yield of approximately 80% (vs. ~13% with ¹⁸F-BFE) [1] and published fully automated protocols yielding 30 ± 6% to 47 ± 5% overall decay-uncorrected yield in 40–50 minutes [2]. The FECh tosylate reference standard is the direct analytical counterpart to this synthetic route, enabling identity confirmation of the final product by co-injection HPLC against the cold standard.

Clinical Prostate Cancer Imaging Where FDG Is Contraindicated or Insufficient

For PET centers serving prostate cancer patient populations, ¹⁸F-FECh offers an 87.9% sensitivity versus only 36.4% for ¹⁸F-FDG in primary tumor detection (P < 0.05) [1]. Centers that procure the FECh tosylate reference standard alongside the tracer can establish a validated, QC-compliant ¹⁸F-choline imaging program that fills the diagnostic gap left by FDG's poor performance in prostate cancer. The 82.5% lesion-level accuracy in the recurrent setting [2] further supports its use as a second-line tracer where ⁶⁸Ga-PSMA is not available or reimbursed.

Comparative Oncology Research Requiring Histology-Validated Imaging Endpoints

In clinical trials where PET imaging endpoints must be correlated with postsurgical histology, the well-characterized diagnostic performance metrics of ¹⁸F-FECh—including site-based sensitivity of 68.4%, specificity of 73.3%, and NPV of 57.9% for lymph node metastasis detection [1]—provide a benchmarked imaging biomarker. The FECh tosylate reference standard ensures analytical continuity across multi-center trial sites using the same QC protocols, enabling pooled data analysis without inter-site analytical variability.

Quote Request

Request a Quote for Fluoroethylcholine tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.